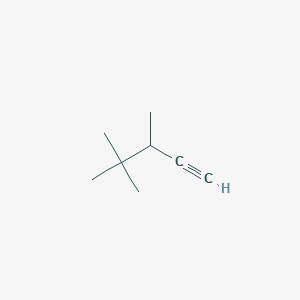

3,4,4-Trimethylpent-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52763-16-3 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

3,4,4-trimethylpent-1-yne |

InChI |

InChI=1S/C8H14/c1-6-7(2)8(3,4)5/h1,7H,2-5H3 |

InChI Key |

YVCDGUFZWJTGJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)C(C)(C)C |

Origin of Product |

United States |

Contextual Overview of Branched Terminal Alkynes

Terminal alkynes are a class of hydrocarbons that contain a carbon-carbon triple bond at the end of a carbon chain. This structural feature imparts a unique reactivity to these molecules. Branched terminal alkynes, such as 3,4,4-trimethylpent-1-yne, are a specific subset of this class where the carbon chain is substituted with one or more alkyl groups.

The presence of branching can significantly influence the physical and chemical properties of terminal alkynes. For instance, the introduction of alkyl groups can affect boiling points, solubility, and, most importantly, the reactivity of the alkyne. These branched structures are valuable in organic synthesis, serving as building blocks for more complex molecules. nih.gov The cross-coupling of a terminal donor alkyne with an internal acceptor alkyne is a notable strategy for forming new carbon-carbon bonds. nih.gov

Significance of Steric Hindrance in Alkyne Reactivity

The reactivity of alkynes is largely dictated by the carbon-carbon triple bond, which consists of one sigma bond and two pi bonds. numberanalytics.com These pi bonds are electron-rich, making alkynes susceptible to attack by electrophiles. However, the presence of bulky substituents near the triple bond, a phenomenon known as steric hindrance, can dramatically alter this reactivity. numberanalytics.com

In the case of 3,4,4-trimethylpent-1-yne, the molecule possesses a tert-butyl group attached to the carbon atom adjacent to the triple bond. This bulky group physically obstructs the approach of reactants to the triple bond, thereby slowing down or even preventing reactions that would readily occur with a less hindered alkyne. nih.gov For example, while terminal alkynes can typically undergo hydroboration-oxidation to form aldehydes, the steric bulk in this compound would favor anti-Markovnikov addition. libretexts.orgmsu.edu

The influence of steric hindrance is a critical consideration in planning synthetic routes involving highly substituted alkynes. nih.govacs.org While it can be a challenge to overcome, it can also be exploited to achieve specific chemical transformations with high selectivity. acs.org Studies have shown that in certain reactions, the steric hindrance of the alkyne is the sole factor governing the reaction's activity. nih.govacs.org

Research Landscape of Highly Substituted Unsaturated Hydrocarbons

Alkylation Strategies for Terminal Alkynes

A primary method for the synthesis of internal alkynes is the alkylation of terminal acetylides. This approach involves the deprotonation of a terminal alkyne to form a potent nucleophile, the acetylide anion, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. libretexts.orglumenlearning.com

The general two-step process can be summarized as:

Deprotonation: A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is used to deprotonate the terminal alkyne, forming a sodium acetylide. lumenlearning.comnumberanalytics.com

Alkylation: The resulting acetylide anion attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.orglibretexts.org

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the disconnection of the C2-C3 bond, suggesting the reaction of an ethynyl (B1212043) anion with a highly hindered secondary alkyl halide, 2-bromo-2,3-dimethylbutane. However, this approach is fraught with challenges.

Influence of Reaction Conditions on Selectivity (e.g., E2 Elimination)

When an acetylide anion is reacted with a sterically hindered alkyl halide (secondary or tertiary), the E2 elimination reaction becomes the dominant pathway. libretexts.orgmasterorganicchemistry.com Instead of substituting the leaving group, the acetylide anion abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of an alkene. chemistrytalk.orgvaia.com

For example, the reaction of an acetylide ion with 2-bromopropane (B125204) (a secondary alkyl halide) would yield propene as the major product, rather than the desired substituted alkyne. This is because the bulky nature of the reactants favors the transition state for elimination over the more sterically demanding transition state for substitution.

| Substrate Type | Primary Reaction Pathway with Acetylide Anion | Major Product(s) |

| Methyl Halide | SN2 | Substituted Alkyne |

| Primary Alkyl Halide | SN2 | Substituted Alkyne |

| Secondary Alkyl Halide | E2 | Alkene, Terminal Alkyne (from deprotonation) |

| Tertiary Alkyl Halide | E2 | Alkene, Terminal Alkyne (from deprotonation) |

This table summarizes the expected major reaction pathways and products when an acetylide anion reacts with different classes of alkyl halides.

Therefore, direct alkylation of a terminal alkyne is not a viable strategy for the synthesis of this compound due to the high degree of steric hindrance in the required alkyl halide precursor, which would lead exclusively to elimination products.

Novel Synthetic Routes for Highly Branched Alkyne Scaffolds

Given the limitations of classical alkylation methods, alternative strategies are required for the synthesis of sterically encumbered alkynes like this compound.

One plausible approach involves the double dehydrohalogenation of a geminal or vicinal dihalide. libretexts.orgchemistrytalk.org This elimination reaction typically employs a very strong base, such as sodium amide in liquid ammonia. masterorganicchemistry.com A potential precursor for this compound via this route would be 1,1-dihalo-3,4,4-trimethylpentane or 1,2-dihalo-3,4,4-trimethylpentane.

A documented synthesis of a related precursor, 1,1-dichloro-3,3,4-trimethyl-pent-1-ene, has been reported. prepchem.com This compound could potentially be converted to the target alkyne. The synthesis involves the reaction of 2-chloro-2,3-dimethylbutane (B1595545) with vinylidene chloride in the presence of aluminum chloride. prepchem.com The resulting dichloroalkene could then undergo further reaction to yield the alkyne, although this final step is not explicitly detailed in the available literature.

Another modern approach to constructing highly substituted carbon frameworks involves transition metal-catalyzed cross-coupling reactions. While not directly reported for this compound, methods for the synthesis of sterically hindered biaryls and other complex molecules often employ catalysts that can overcome steric repulsion. nih.govthieme-connect.com Future research could explore the application of such catalytic systems to the synthesis of highly branched alkynes.

Comparative Analysis of Synthetic Efficiency and Scalability

When considering synthetic routes, efficiency and scalability are of paramount importance.

| Synthetic Method | Advantages | Disadvantages | Scalability |

| Alkylation of Terminal Alkynes | Well-established, good for simple alkynes | Prone to E2 elimination with hindered substrates, not suitable for tertiary-like structures | Generally good for unhindered systems, poor for hindered ones |

| Double Dehydrohalogenation | Can produce highly substituted alkynes | Requires harsh conditions (strong base), potential for side reactions | Can be scalable, but handling of strong bases and potential for exothermic reactions requires careful control rsc.org |

| Novel Catalytic Methods | High selectivity, milder conditions possible | Catalyst development is ongoing, may be expensive, substrate scope can be limited | Varies greatly depending on the specific catalytic system; flow chemistry approaches show promise for scalability nih.govrsc.org |

This table provides a comparative overview of different synthetic strategies for alkynes, highlighting their key advantages, disadvantages, and potential for large-scale synthesis.

Precursor Chemical Synthesis and Derivatization Approaches

The synthesis of this compound is intrinsically linked to the availability of suitable precursor molecules.

A key precursor could be 2,2,3-trimethylpentanal or a related derivative. nih.gov The synthesis of structurally similar aldehydes, such as 2,2,4-trimethylpent-3-enal, has been achieved through aldol (B89426) condensation reactions. A similar strategy could potentially be employed to construct the carbon backbone of this compound. For instance, an aldol reaction between isobutyraldehyde (B47883) and 3-methyl-2-butanone, followed by further transformations, could lead to the desired carbon skeleton.

Another critical type of precursor for elimination-based routes is a dihaloalkane. The synthesis of 1,1-dichloro-3,3,4-trimethyl-pent-1-ene has been documented and proceeds via the addition of 2-chloro-2,3-dimethylbutane to vinylidene chloride. prepchem.com This reaction provides a direct route to a molecule containing the necessary carbon framework and functional groups that could be manipulated to form the alkyne.

The synthesis of the analogous 3,3-dimethyl-1-butyne (tert-butylacetylene) is well-documented and can be achieved through several methods, including the reaction of tert-butyl chloride with sodium acetylide. While not a direct precursor to this compound, the synthetic strategies for this analogue provide valuable insights into handling sterically hindered acetylenic compounds.

Finally, Grignard reactions with sterically hindered ketones could offer a pathway to the corresponding tertiary alcohols, which might then be converted to the alkyne. organic-chemistry.orgadichemistry.com However, Grignard additions to highly hindered ketones are often plagued by side reactions such as enolization and reduction. mmcmodinagar.ac.in

Addition Reactions Across the Triple Bond

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions. These reactions allow for the transformation of the linear alkyne into more complex and functionalized molecules.

Catalytic Anti-Markovnikov Hydration for Aldehyde Synthesis

The anti-Markovnikov hydration of terminal alkynes offers a direct route to the synthesis of aldehydes, a class of compounds with significant applications in organic synthesis. For this compound, this transformation yields 3,4,4-trimethylpentanal. The development of bifunctional catalysts has enabled this reaction to proceed at room temperature with high efficiency. nih.gov

One notable catalytic system involves a ruthenium complex that facilitates the addition of water across the triple bond in a regioselective manner, favoring the formation of the aldehyde over the ketone (Markovnikov product). nih.govthieme-connect.de This method is characterized by its broad functional group tolerance and can provide near-quantitative yields of the desired aldehyde. nih.gov The catalyzed rate of this reaction can be significantly high, with reported values up to 23.8 moles of product per mole of catalyst per hour, and a selectivity ratio for aldehyde to ketone as high as 10,000:1. nih.gov

Table 1: Catalytic Anti-Markovnikov Hydration of this compound

| Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Ruthenium(II)-arene complex | Isopropanol/Water | 65 | 3,4,4-Trimethylpentanal | High | thieme-connect.de |

| Bifunctional Ruthenium Catalyst (6) | Not Specified | Room Temp | 3,4,4-Trimethylpentanal | Near-quantitative | nih.gov |

Intermolecular [2+2] Cycloaddition with Alkenes

Intermolecular [2+2] cycloaddition reactions between alkynes and alkenes are a powerful tool for the construction of four-membered carbocyclic rings known as cyclobutenes. These reactions are often catalyzed by transition metals. researchgate.net

The regioselectivity of the [2+2] cycloaddition is a critical aspect, particularly when using unsymmetrical alkynes like this compound. The steric bulk of the tert-butyl group on the alkyne can significantly influence the orientation of the reactants in the transition state, leading to the preferential formation of one regioisomer over another. nih.gov In many transition metal-catalyzed cycloadditions, the mechanism involves the formation of a metallacyclic intermediate. d-nb.info The steric interactions between the bulky substituent on the alkyne and the ligands on the metal center often direct the reaction pathway to minimize these repulsions, thereby controlling the regioselectivity. nih.gov

The choice of catalyst, particularly the steric and electronic properties of its ligands, plays a crucial role in the outcome of [2+2] cycloaddition reactions. Sterically hindered, electron-donating ligands, such as N-heterocyclic carbenes (NHCs), have been shown to be highly effective in promoting these transformations. nih.gov These ligands can stabilize the metal center and influence the regioselectivity of the reaction by creating a more sterically demanding environment around the metal. nih.govd-nb.info For instance, in nickel-catalyzed cycloadditions, the use of sterically bulky NHC ligands has been shown to improve reaction scope and conditions. nih.gov The steric hindrance provided by the catalyst's coordination sphere can favor the formation of metallacycle intermediates that lead to specific regioisomers. d-nb.info

Hydrocarboxylation with Carbon Dioxide

The hydrocarboxylation of alkynes with carbon dioxide is an atom-economical method for synthesizing α,β-unsaturated carboxylic acids. This reaction involves the addition of a hydrogen atom and a carboxyl group across the triple bond.

Nickel-catalyzed hydrocarboxylation of terminal alkynes, including those with bulky substituents, has been shown to proceed with high regioselectivity. recercat.cat For an alkyne like this compound, the reaction can selectively produce (E)-3,4,4-trimethylpent-2-enoic acid. The regioselectivity is influenced by the catalyst system, including the ligand and the proton source. recercat.cat A proposed mechanism suggests that the regioselectivity arises from the preferential reaction of a nickel-hydride species with the less hindered carbon of the alkyne, followed by the insertion of carbon dioxide. recercat.cat The reaction conditions, such as the choice of alcohol as a proton donor, can also play a subtle but important role in the efficiency and selectivity of the transformation. recercat.cat

Table 2: Regioselective Hydrocarboxylation of Alkynes

| Alkyne Substrate | Catalyst System | Product(s) | Yield (%) | Regioisomeric Ratio | Reference |

| Various Terminal Alkynes | NiCl2·glyme (5 mol%), Ligand L5 (6 mol%), Mn, i-PrOH, DMF | α,β-Unsaturated Carboxylic Acids | Up to 94% | Single regioisomer in many cases | recercat.cat |

| 1a (Aryl Alkyne) | NiCl2·glyme (5 mol%), L5 (6 mol%), Mn, i-PrOH, DMF | 3a | 94 | Not applicable (single product) | recercat.cat |

| 3d/3d' (Alkyl Alkyne) | NiCl2·glyme (5 mol%), L5 (6 mol%), Mn, i-PrOH, DMF | Mixture of regioisomers | 74 | 4:1 | recercat.cat |

Influence of Proton Sources and Catalytic Systems

The reactivity of alkynes like this compound is significantly influenced by the presence of proton sources and the nature of the catalytic system employed. In reactions such as nickel-catalyzed carboxylation, the choice of proton source can be critical. While not directly studying this compound, research on nickel-catalyzed carboxylation of other unsaturated hydrocarbons highlights the importance of the reaction medium. For instance, in the carboxylation of aryl and vinyl chlorides, the use of manganese powder as a reducing agent and an additive like tetraethylammonium (B1195904) iodide (Et4NI) is crucial for the catalytic cycle to proceed under mild conditions, such as at room temperature and 1 atm of CO2 pressure. organic-chemistry.org This suggests that for analogous reactions with this compound, the selection of an appropriate proton source and catalytic system would be paramount for achieving high yields and selectivity.

Hydrogenation Pathways

The hydrogenation of this compound involves the addition of hydrogen across the triple bond, leading to the formation of an alkene and subsequently an alkane. The specific pathway and the resulting stereochemistry can be influenced by the choice of catalyst. For example, the hydrogenation of pure (S)-3,4,4-trimethylpent-1-yne over a platinum catalyst with two equivalents of hydrogen results in the formation of (R)-2,2,3-trimethylpentane. pearson.com This change in the stereochemical designation from 'S' in the reactant to 'R' in the product is not due to an inversion of configuration but rather a consequence of the Cahn-Ingold-Prelog priority rules changing as the triple bond is reduced to a single bond. pearson.com

Catalytic hydrogenation is a versatile method for transforming alkynes, and the choice of catalyst can afford different products. iitm.ac.in While a strong catalyst like platinum leads to complete saturation, using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) would be expected to selectively hydrogenate the alkyne to the corresponding cis-alkene, (Z)-3,4,4-trimethylpent-1-ene.

Reactions with Halogen-Containing Reagents

Terminal alkynes such as this compound readily undergo addition reactions with halogen-containing reagents. The reaction with halogens like bromine (Br2) typically results in the formation of a 1,2-dibromo derivative. vulcanchem.com The significant steric hindrance around the triple bond, created by the bulky tert-butyl group, is expected to influence the kinetics of these reactions, potentially slowing them down compared to less hindered alkynes. vulcanchem.com

Dehydrohalogenation of haloalkanes can be a route to forming alkynes, and the principles of these elimination reactions can provide insight into the reactivity of related structures. For instance, the dehydrohalogenation of 2,2,3-trimethyl-3-bromopentane with sodium ethoxide in ethanol (B145695) yields 3,4,4-trimethylpent-2-ene as the major product, following Saytzeff's rule. byjus.comamazonaws.com This highlights the regioselectivity of elimination reactions in sterically hindered systems, a factor that would also be at play in addition reactions involving this compound.

Metal-Mediated and Catalytic Transformations

Ruthenium Complex Catalysis

Ruthenium complexes are effective catalysts for a variety of transformations involving alkynes. thieme-connect.deethernet.edu.etthieme-connect.de Research has shown that chiral alkynes can react with ruthenium complexes to form optically active η6-arene complexes. researchgate.net Specifically, (S)-3,4,4-trimethylpent-1-yne, which possesses a stereogenic center, reacts with Ru(η6-naphthalene)(η4-COD) at room temperature. researchgate.net This reaction leads to the stoichiometric cyclotrimerization of the alkyne, yielding a mixture of optically active ruthenium complexes: Ru{η6-(S)-1,3,5-C6H3[CH(Me)tBu]3}(η4-COD) and Ru{η6-(S)-1,2,4-C6H3[CH(Me)tBu]3}(η4-COD), with the 1,3,5-arene regioisomer being the predominant product. researchgate.net This demonstrates the ability of ruthenium to mediate the formation of complex aromatic structures from simple alkyne precursors. Ruthenium catalysts are also known to be highly active in hydrogenation reactions of alkenes and ketones. thieme-connect.de

Gold(I) Catalysis in Cycloadditions

Gold(I) complexes have emerged as powerful catalysts for various cycloaddition reactions involving unsaturated systems like alkynes. beilstein-journals.org These catalysts activate the C-C triple bond, facilitating nucleophilic attack and subsequent cyclization. beilstein-journals.org While specific studies on this compound in gold-catalyzed cycloadditions are not detailed in the provided results, the general reactivity patterns of alkynes in these reactions are well-established. Gold(I) catalysts are known to promote diverse annulation processes, including [4+3], [4+2], [3+3], [3+2], and [2+2] cycloadditions. beilstein-journals.org For instance, gold(I) can catalyze formal [4+3] cycloadditions between nitrones and 1-(1-alkynyl)oxiranyl ketones to produce heterobicyclic products with high diastereoselectivity. beilstein-journals.org The development of enantioselective versions of these reactions using chiral gold catalysts has also been a significant area of research. beilstein-journals.orgnih.govntnu.edu

Nickel Catalysis in Carboxylation Reactions

Nickel complexes have proven to be effective catalysts for carboxylation reactions, which involve the introduction of a carboxylic acid group. nih.gov Nickel-catalyzed carboxylation of various substrates, including aryl and vinyl chlorides, can proceed under mild conditions using carbon dioxide as the carboxylating agent. organic-chemistry.org These reactions often employ a reducing agent, such as manganese powder, to facilitate the catalytic cycle. organic-chemistry.org While direct examples of the nickel-catalyzed carboxylation of this compound are not available, the existing literature on nickel catalysis suggests its potential for such transformations. organic-chemistry.orgrsc.org The ability of nickel catalysts to tolerate a range of functional groups and operate under mild conditions makes them attractive for the synthesis of carboxylic acids from unsaturated precursors. organic-chemistry.org Recent advancements have also explored the use of isocyanides and water as a carbonyl surrogate in nickel-catalyzed carboxylations. rsc.org

Iron-Catalyzed Processes

The use of iron, an abundant and non-toxic metal, has become a significant area of research in catalysis. neighborhoodgeeks.org Iron-catalyzed reactions provide sustainable pathways for various organic transformations, including the stereoselective synthesis of alkenes and other complex molecules. neighborhoodgeeks.org

A notable iron-catalyzed process involves the hydrofunctionalization of alkenes to produce internal alkynes. mdpi.com This has been demonstrated in the synthesis of (3,4,4-Trimethylpent-1-yn-1-yl)benzene. The reaction utilizes an iron-catalyzed metal hydride hydrogen atom transfer (MHAT) process, which allows for the formation of new carbon-carbon bonds by reacting a carbon radical species with an alkyne source. mdpi.com

In a specific example, the reaction of 3,4,4-trimethylpent-1-ene (B14752828) with an acetylenic sulfone in the presence of an iron catalyst yields the corresponding internal alkyne. mdpi.com This method highlights the utility of iron catalysis in constructing sterically hindered alkyne structures. The product, (3,4,4-Trimethylpent-1-yn-1-yl)benzene, was successfully synthesized and characterized, demonstrating a practical application of iron catalysis for creating complex alkynes from simple alkene precursors. mdpi.com

| Product Name | Starting Alkene | Alkyne Source | Catalyst System | Yield |

|---|---|---|---|---|

| (3,4,4-Trimethylpent-1-yn-1-yl)benzene | 3,4,4-Trimethylpent-1-ene | Acetylenic sulfone | Fe(acac)₃ / PhSiH₃ | 50% |

Pericyclic Reactions and Ene Chemistry Involving Alkyne Moieties

Pericyclic reactions are concerted processes that occur via a cyclic transition state, involving the continuous reorganization of electrons without the formation of intermediates. researchgate.net These reactions, which include cycloadditions, electrocyclic reactions, sigmatropic shifts, and ene reactions, are highly stereospecific. pearson.com The alkyne functional group can participate in several of these transformations.

Cycloaddition Reactions: The triple bond of an alkyne can act as a two-electron component (an "alkynophile") in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile (in this case, an alkyne) to form a six-membered ring. The reaction is highly efficient when the alkyne is substituted with electron-withdrawing groups. libretexts.org For sterically hindered alkynes like this compound, the bulky substituents can influence the reaction rate and stereochemistry of the resulting cycloadduct.

[2+2] Cycloaddition: This reaction between two double or triple bonds to form a four-membered ring often requires photochemical activation. libretexts.org However, certain activated alkynes can undergo thermal [2+2] cycloadditions. For instance, iron-alkynyl complexes can participate in formal [2+2] cycloadditions with imines, mediated by a Lewis acid. researchgate.net

Cyclotrimerization: This is a [2+2+2] cycloaddition where three alkyne molecules react to form a benzene (B151609) ring. The reaction is often catalyzed by transition metals. Research has shown that the chiral, sterically hindered alkyne (S)-3,4,4-trimethyl-1-pentyne undergoes stoichiometric cyclotrimerization at a ruthenium center. researchgate.net The significant steric hindrance of the tert-butyl group leads to almost complete regioselectivity, favoring the formation of the 1,3,5-substituted benzene derivative. researchgate.net This demonstrates how the steric bulk, a key feature of this compound, can control reaction outcomes.

Ene Reactions: The ene reaction involves the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"), such as an alkyne. pearson.com This process results in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen. Due to the steric hindrance around the alkyne in this compound, its participation in ene reactions would likely be with highly reactive or sterically unencumbered ene partners.

Functionalization of the Alkyne and Adjacent Tertiary/Quaternary Carbons

The reactivity of this compound is largely dictated by the alkyne moiety and the highly substituted adjacent carbon atoms.

Functionalization of the Alkyne: The terminal triple bond is a site of rich chemical reactivity.

Addition Reactions: The alkyne undergoes typical electrophilic addition reactions. Hydrogenation over a platinum catalyst reduces the alkyne to the corresponding alkane, 2,2,3-trimethylpentane. pearson.com It is also susceptible to halogenation (e.g., with Br₂) and acid-catalyzed hydration, which would be expected to yield a methyl ketone via Markovnikov addition. pearson.comvulcanchem.com

C-C Bond Formation: The terminal alkyne can be deprotonated to form an acetylide, a potent nucleophile for creating new carbon-carbon bonds. A prime example is the iron-catalyzed synthesis of (3,4,4-Trimethylpent-1-yn-1-yl)benzene, where a C(sp)-C(sp³) bond is formed at the terminal carbon of the alkyne. mdpi.com

Functionalization of the Adjacent Tertiary Carbon (C3): The tertiary carbon at the C3 position is a chiral center. Functionalization at this position can lead to stereoisomers. The synthesis and resolution of 3,4,4-trimethylpent-1-yn-3-ol, which features a hydroxyl group at the C3 position, has been described. researchgate.net This alcohol can be prepared and then separated into its respective enantiomers, which can then be used in further stereospecific reactions, such as conversion into chiral allenes. researchgate.netresearchgate.net This demonstrates that the tertiary carbon is accessible for functionalization, leading to valuable chiral building blocks.

Functionalization of the Quaternary Carbon (C4): The C4 position features a quaternary carbon as part of a bulky tert-butyl group. Direct functionalization of this unactivated quaternary carbon is extremely challenging due to steric hindrance and the absence of a reactive handle like a hydrogen atom. However, the steric bulk of the tert-butyl group plays a crucial role in directing the regioselectivity of reactions involving other parts of the molecule. As seen in the ruthenium-catalyzed cyclotrimerization of the closely related (S)-3,4,4-trimethyl-1-pentyne, the steric demand of the tert-butyl group almost exclusively forces the formation of the 1,3,5-trisubstituted arene product, highlighting its profound influence on reactivity. researchgate.net

| Molecular Position | Reaction Type | Example Product/Intermediate | Reference |

|---|---|---|---|

| Alkyne (C1-C2) | Iron-Catalyzed Alkynylation | (3,4,4-Trimethylpent-1-yn-1-yl)benzene | mdpi.com |

| Alkyne (C1-C2) | Hydrogenation | 2,2,3-Trimethylpentane | pearson.com |

| Alkyne (C1-C2) | Cyclotrimerization | 1,3,5-tris[(S)-1,2,2-trimethylpropyl]benzene | researchgate.net |

| Tertiary Carbon (C3) | Hydroxylation | 3,4,4-Trimethylpent-1-yn-3-ol | researchgate.net |

Stereochemical Considerations in Reactions of 3,4,4 Trimethylpent 1 Yne

Chiral Induction and Diastereoselective Synthesis

Chiral induction in reactions of (S)- or (R)-3,4,4-trimethylpent-1-yne refers to the influence of the existing stereocenter at carbon 3 on the formation of a new stereocenter. This phenomenon is pivotal in diastereoselective synthesis, where the goal is to selectively produce one diastereomer over others. The bulky tert-butyl group at the 4-position, adjacent to the chiral center, imparts significant steric hindrance, which plays a crucial role in directing the approach of incoming reagents.

In principle, the addition of a reagent across the carbon-carbon triple bond can lead to the formation of a new chiral center, resulting in a pair of diastereomers. The stereochemical outcome of such reactions is often dictated by the minimization of steric interactions in the transition state. For instance, in a hypothetical hydroboration-oxidation reaction, the boron reagent would preferentially add to the less hindered face of the alkyne, leading to a predominance of one diastereomer.

Table 1: Theoretical Diastereoselective Addition to (S)-3,4,4-Trimethylpent-1-yne

| Reagent Approach | Transition State | Predicted Major Diastereomer |

|---|---|---|

| Approach from the less hindered face | Lower energy, less steric strain | (S,S) or (S,R) depending on the reaction |

Detailed research on diastereoselective additions to 3,4,4-trimethylpent-1-yne specifically is limited in publicly available literature. However, principles derived from studies on other chiral alkynes with sterically demanding groups suggest that high levels of diastereoselectivity can be achieved. The bulky substituent effectively shields one face of the molecule, compelling the reactant to approach from the opposite, more accessible face.

Retention or Inversion of Configuration at Chiral Centers

A key consideration in the reactions of chiral molecules is whether the configuration at the existing stereocenter is retained or inverted. In the case of (S)-3,4,4-trimethylpent-1-yne, a notable example is its catalytic hydrogenation to form 2,2,3-trimethylpentane. This reaction seemingly results in an inversion of configuration, as the (S)-alkyne is converted to the (R)-alkane. However, a closer examination reveals that this is a consequence of the Cahn-Ingold-Prelog (CIP) priority rules and not a chemical inversion of the stereocenter. nih.gov

Catalytic hydrogenation of alkynes typically proceeds via syn-addition of two hydrogen atoms to the same face of the triple bond. ucalgary.ca This mechanism inherently leads to a retention of the spatial arrangement of the groups attached to the chiral center.

The change in the R/S designation is due to a shift in the priority of the substituents attached to the chiral carbon (C3).

Table 2: Cahn-Ingold-Prelog Priority Assignment for Reactant and Product

| Compound | Substituent at C3 | Priority |

|---|---|---|

| (S)-3,4,4-Trimethylpent-1-yne | -C≡CH | 1 |

| -C(CH₃)₃ | 2 | |

| -CH₃ | 3 | |

| -H | 4 | |

| (R)-2,2,3-trimethylpentane | -CH(CH₃)₂ | 1 |

| -C(CH₃)₃ | 2 | |

| -CH₃ | 3 |

In the starting alkyne, the ethynyl (B1212043) group (-C≡CH) has a higher priority than the tert-butyl group [-C(CH₃)₃]. Following hydrogenation, the ethynyl group is converted to an ethyl group [-CH₂CH₃]. According to CIP rules, the tert-butyl group now takes higher priority over the ethyl group. This reordering of priorities, with the spatial orientation of the groups remaining unchanged, results in the assignment of the opposite stereochemical descriptor. libretexts.orgwikipedia.orguniroma1.itlibretexts.org

Enantioselective Transformations of Related Chiral Alkynes

While specific enantioselective transformations of this compound are not extensively documented, the broader field of asymmetric catalysis offers insights into potential reactions for structurally similar chiral alkynes. These transformations utilize chiral catalysts to control the formation of a specific enantiomer.

Enantioselective Hydroamination: This reaction involves the addition of an N-H bond across the triple bond. Chiral rhodium or copper catalysts can be employed to achieve high enantioselectivity in the hydroamination of alkynes with amines, leading to the formation of chiral enamines or amines. nih.govresearchgate.netnih.gov For an alkyne like this compound, this could potentially lead to the synthesis of valuable chiral building blocks.

Enantioselective Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nih.gov The use of chiral ligands with rhodium or cobalt catalysts can render this reaction enantioselective, allowing for the construction of complex chiral ring systems. nih.govnih.govresearchgate.netorgsyn.org The steric bulk of this compound would likely influence the regioselectivity and stereoselectivity of such a reaction.

Enantioselective Synthesis of Propargylamines: The A³ coupling (Aldehyde-Alkyne-Amine) is a powerful method for synthesizing propargylamines. By employing chiral catalysts, typically based on copper or other transition metals, this reaction can be made highly enantioselective. nih.govmdpi.comorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org This approach could be adapted for chiral alkynes to produce optically active propargylamines, which are versatile intermediates in organic synthesis.

Table 3: Examples of Enantioselective Reactions Applicable to Chiral Alkynes

| Reaction Type | Catalyst System (General) | Product Type | Potential for High Enantioselectivity |

|---|---|---|---|

| Hydroamination | Chiral Rhodium or Copper Complexes | Chiral Amines/Enamines | Yes |

| Pauson-Khand Reaction | Chiral Rhodium or Cobalt Complexes | Chiral Cyclopentenones | Yes |

Spectroscopic and Structural Characterization of 3,4,4 Trimethylpent 1 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 3,4,4-trimethylpent-1-yne, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

Advanced ¹H NMR Techniques for Proton Environment Analysis

In the absence of a published ¹H NMR spectrum for this compound, a theoretical analysis predicts a set of distinct signals corresponding to the different proton environments in the molecule. The terminal alkyne proton (H-1) is expected to appear in a characteristic region of the spectrum. The proton at the chiral center (H-3) would likely present as a complex multiplet due to coupling with neighboring protons. The methyl groups would each give rise to unique signals, with their chemical shifts influenced by their proximity to the alkyne and the bulky tert-butyl group.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (≡C-H) | ~2.0 | Doublet |

| H-3 | Varies | Multiplet |

| CH₃ at C-3 | Varies | Doublet |

Note: This table is predictive and not based on experimental data.

¹³C NMR for Carbon Backbone and Functional Group Assignment

A ¹³C NMR spectrum would provide crucial information about the carbon framework of this compound. The sp-hybridized carbons of the alkyne group would have characteristic chemical shifts, with the terminal carbon (C-1) appearing at a different frequency than the internal carbon (C-2). The quaternary carbon at position 4 and the chiral carbon at position 3 would also be readily identifiable.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~68-75 |

| C-2 | ~85-95 |

| C-3 | Varies |

| C-4 | Varies |

| CH₃ at C-3 | Varies |

Note: This table is predictive and not based on experimental data.

2D NMR (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, confirming the coupling between the proton at C-3 and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, providing critical information for piecing together the molecular structure. For example, HMBC would show a correlation between the alkyne proton (H-1) and the internal alkyne carbon (C-2) and the chiral carbon (C-3).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique would be invaluable for the study of this compound or its derivatives, especially for confirming stereochemistry and analyzing intermolecular interactions.

Confirmation of Regioselectivity and Stereochemistry

For derivatives of this compound, particularly those synthesized through reactions where multiple isomers could form, X-ray crystallography would be the gold standard for confirming the exact regioselectivity and stereochemistry of the product. By providing precise atomic coordinates, this method would leave no ambiguity about the arrangement of atoms in the crystal lattice.

Analysis of Molecular Conformation and Packing

An X-ray crystal structure would also offer insights into the preferred conformation of the molecule in the solid state. The steric hindrance caused by the bulky tert-butyl group and the adjacent methyl group would likely influence the rotational preferences around the C3-C4 bond. Furthermore, the analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state, highlighting any significant intermolecular interactions that might be present.

Due to the absence of published experimental data, the detailed spectroscopic and structural characterization of this compound remains an area for future research. The predictive information provided here is based on established principles of NMR spectroscopy and X-ray crystallography and serves as a guide for the potential characterization of this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly Infrared (IR) analysis, is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm its identity as a terminal alkyne with a saturated hydrocarbon framework.

The most diagnostic feature of a terminal alkyne is the stretching vibration of the acetylenic C-H bond (≡C-H). This typically appears as a strong and sharp absorption band in the region of 3330-3270 cm⁻¹. orgchemboulder.comlibretexts.org This peak is highly characteristic because few other functional groups absorb in this specific region of the spectrum. orgchemboulder.com

Another key feature is the carbon-carbon triple bond (C≡C) stretching vibration. This absorption is found in the 2260-2100 cm⁻¹ range. orgchemboulder.comlibretexts.org For terminal alkynes, this peak is generally of weak to medium intensity. nih.govyoutube.com The position and intensity can be influenced by the molecular structure and local electronic interactions. nih.gov

In addition to the alkyne-specific vibrations, the spectrum of this compound will also display absorptions characteristic of its alkyl structure. These include C-H stretching vibrations for the methyl (CH₃) and methine (CH) groups, which typically occur just below 3000 cm⁻¹. The spectrum will also show C-H bending vibrations. For the terminal alkyne, a C-H bend is expected between 700-610 cm⁻¹. orgchemboulder.com The presence of the tert-butyl group will give rise to characteristic bending vibrations, which can further aid in structural confirmation.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | ≡C-H (Alkyne) | 3330 - 3270 | Strong, Sharp |

| C-H Stretch | C-H (Alkyl) | 2970 - 2850 | Strong |

| C≡C Stretch | -C≡C- (Alkyne) | 2260 - 2100 | Weak-Medium |

| C-H Bend | -CH₃, -CH- | 1470 - 1365 | Medium |

| C-H Bend | ≡C-H (Alkyne) | 700 - 610 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org The molecular formula for this compound is C₈H₁₄, giving it a monoisotopic mass of approximately 110.11 u. The mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 110.

Upon ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral radicals. For branched alkanes and alkynes, cleavage often occurs at the branching points.

A characteristic, though not always present, peak in the mass spectra of terminal alkynes is the [M-1]⁺ peak, resulting from the loss of the terminal acetylenic hydrogen atom. youtube.com The most significant fragmentation pathway for this compound is expected to be the cleavage of the C3-C4 bond. This results in the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 u. This cleavage is highly favored because it forms a stable tert-butyl cation (m/z 57) or a resonance-stabilized secondary propargyl cation (m/z 53). The loss of a methyl group (CH₃•, 15 u) from the molecular ion to form a fragment at m/z 95 is another plausible pathway.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 110 | [C₈H₁₄]⁺ (Molecular Ion) | - |

| 95 | [C₇H₁₁]⁺ | CH₃• (Methyl) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | C₄H₅• |

| 53 | [C₄H₅]⁺ (Propargyl-type cation) | C₄H₉• (tert-butyl) |

| 41 | [C₃H₅]⁺ (Propargyl/Allyl cation) | C₅H₉• |

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

The structure of this compound features a chiral center at the C3 carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), an ethynyl (B1212043) group (-C≡CH), and a tert-butyl group (-C(CH₃)₃). Consequently, this compound can exist as a pair of enantiomers, designated (R)-3,4,4-trimethylpent-1-yne and (S)-3,4,4-trimethylpent-1-yne.

Chiroptical methods are essential for distinguishing between these enantiomers and assigning their absolute configuration. These techniques rely on the differential interaction of chiral molecules with plane-polarized or circularly polarized light.

Optical Rotation : This is a classical method that measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. Enantiomers rotate the plane of light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). A measurement of a non-zero optical rotation would confirm the presence of an excess of one enantiomer, while a racemic mixture (an equal mix of both enantiomers) would show no optical rotation.

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) versus wavelength. Enantiomers produce mirror-image CD spectra. While the alkyne chromophore itself is a weak absorber in the accessible UV-Vis region, its chiral environment can induce a CD signal. researchgate.net For more definitive analysis, the alkyne could be derivatized to introduce a stronger chromophore near the stereocenter, enhancing the CD signal and facilitating the assignment of absolute configuration by comparing experimental spectra with theoretical predictions from computational methods like time-dependent density functional theory (TD-DFT). researchgate.net

The assignment of the absolute configuration (R or S) for a specific enantiomer of this compound would ultimately require either comparison to a standard of known configuration or the use of advanced computational and spectroscopic techniques. nih.gov

Computational and Theoretical Studies of 3,4,4 Trimethylpent 1 Yne

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 3,4,4-trimethylpent-1-yne, DFT calculations are instrumental in elucidating how its bulky alkyl framework influences the reactivity of the terminal triple bond. These calculations provide insights into the molecule's electron distribution, orbital energies, and the energetic landscapes of its chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial for predicting a molecule's reactivity.

In this compound, the HOMO is primarily localized on the π-system of the C≡C triple bond, making it the principal site for electrophilic attack. The LUMO, similarly, is associated with the π* antibonding orbitals of the alkyne group, identifying it as the site for nucleophilic attack. The significant steric bulk of the adjacent 3,4,4-trimethylpentyl group does not substantially alter the electronic nature of the alkyne's frontier orbitals but plays a critical role in sterically shielding these orbitals from approaching reactants. This shielding raises the activation energy for reactions, making the molecule less reactive than smaller terminal alkynes. The HOMO-LUMO energy gap is a predictor of chemical reactivity; a larger gap implies higher stability and lower reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (DFT/B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | -0.5 | π* orbitals of C≡C |

| HOMO | -9.8 | π orbitals of C≡C |

| HOMO-LUMO Gap | 9.3 | |

Reaction Pathway Exploration and Transition State Characterization

DFT calculations are employed to map out potential energy surfaces for chemical reactions involving this compound. This allows for the exploration of reaction pathways and the characterization of transition states, which are the highest energy points along a reaction coordinate. For instance, in a reaction such as hydroboration or catalytic hydrogenation, DFT can model the approach of the reactant to the alkyne.

Studies on sterically hindered alkynes show that the bulky substituents dictate the trajectory of incoming reagents. nih.govacs.org For this compound, the transition state for an addition reaction would be significantly destabilized due to steric clash between the reactant and the trimethylpentyl group. Characterizing the geometry and energy of this transition state is crucial for understanding the kinetic feasibility of a reaction. The significant steric hindrance would likely favor pathways that minimize this repulsion, potentially leading to unexpected regioselectivity or a complete lack of reactivity under standard conditions.

Thermodynamic and Kinetic Parameter Prediction

By calculating the energies of reactants, transition states, and products, DFT can predict key thermodynamic and kinetic parameters. This includes activation energies (Ea), which determine the reaction rate, and reaction enthalpies (ΔH), which indicate whether a reaction is exothermic or endothermic.

For this compound, the calculated activation energy for a typical alkyne addition reaction is expected to be considerably higher than that for a linear alkyne like 1-pentyne. This is a direct consequence of the steric hindrance imposed by the bulky alkyl group, which must be overcome for the reaction to proceed. nih.govnih.gov These computational predictions are vital for designing appropriate reaction conditions, such as requiring higher temperatures or specialized catalysts to overcome the large kinetic barrier.

Table 2: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical Electrophilic Addition

| Parameter | This compound | 1-Pentyne (for comparison) |

|---|---|---|

| Activation Energy (Ea) | High | Low |

| Reaction Enthalpy (ΔH) | Exothermic | Exothermic |

| Kinetic Feasibility | Slow | Fast |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide insight into the conformational flexibility of the bulky alkyl chain and how the molecule interacts with its environment.

Computational models indicate that the molecule adopts a staggered conformation to minimize van der Waals repulsions between the methyl groups. vulcanchem.com MD simulations can explore the various rotational conformations (rotamers) around the C-C single bonds and determine their relative energies and populations. This analysis reveals that the molecule is not static but exists as an ensemble of rapidly interconverting conformers. The simulations would also show how the bulky group sweeps out a large volume, sterically protecting the triple bond and influencing how solvent molecules arrange around the alkyne, which can further impact reactivity.

Quantum-Chemical Methods (e.g., HF) for Geometrical Optimization and Vibrational Frequencies

Hartree-Fock (HF) theory is another ab initio quantum-chemical method that, while less accurate than DFT for some properties due to its neglect of electron correlation, is highly effective for determining molecular geometries and vibrational frequencies. ajchem-a.com

For this compound, HF calculations are used to find the lowest-energy structure by optimizing all bond lengths and angles. The resulting geometry provides a precise three-dimensional picture of the molecule. Following optimization, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of all molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. Key predicted frequencies would include the characteristic C≡C stretch and the ≡C-H stretch, confirming the presence of the terminal alkyne group.

In Silico Modeling of Steric and Electronic Effects on Reactivity

In silico modeling encompasses all the aforementioned computational techniques to build a comprehensive model of a molecule's chemical behavior. For this compound, these models consistently highlight the dominance of steric effects over electronic effects. nih.govnih.gov

The electronic properties of the alkyne group in this compound are fairly typical for a terminal alkyne. However, its reactivity is profoundly diminished due to the steric shield provided by the 3,4,4-trimethylpentyl group. vulcanchem.com Computational models can quantify this steric hindrance using various parameters, such as steric maps or buried volume calculations. nih.govacs.org These models demonstrate that the accessibility of the triple bond is severely restricted, slowing reaction kinetics significantly compared to less hindered alkynes. vulcanchem.com This makes this compound a valuable model compound for studying the limits of steric influence in chemical reactions.

Cheminformatics Approaches for Isomer Enumeration and Property Prediction

Cheminformatics combines computer and information science to address challenges in chemistry, particularly in managing and analyzing chemical information. Two significant applications in the computational study of molecules like this compound are the systematic enumeration of its isomers and the in silico prediction of its physicochemical properties. These approaches are essential for understanding a compound's potential behavior and for exploring the vastness of chemical space. nih.gov

Isomer Enumeration

Isomer enumeration is the computational process of generating all possible unique molecular structures (isomers) for a given molecular formula. nih.gov For this compound, the molecular formula is C₈H₁₄. This formula corresponds to a degree of unsaturation of two, which indicates the presence of either one triple bond, two double bonds, a double bond and a ring, or two rings.

Computational isomer enumeration is a fundamental tool for exploring chemical space and can be a starting point for structure elucidation and virtual screening. nih.gov Algorithms for this task are often rooted in graph theory, where molecules are represented as graphs with atoms as vertices and bonds as edges. researchgate.net By systematically generating all non-isomorphic graphs that satisfy the valence rules for the given atoms (eight carbons and fourteen hydrogens), a comprehensive list of all possible constitutional isomers can be produced. researchgate.net Subsequent steps can enumerate stereoisomers by considering chiral centers and the geometry of double bonds. nih.gov

The molecular formula C₈H₁₄ encompasses a wide variety of structural types beyond branched alkynes. The table below illustrates some of the diverse classes of isomers that share this formula.

| Isomer Class | Example Name |

| Branched Terminal Alkyne | This compound |

| Branched Internal Alkyne | 4,4-Dimethylhex-2-yne |

| Linear Internal Alkyne | Oct-3-yne |

| Cycloalkene | 1-Ethylcyclohexene |

| Bicycloalkane | Bicyclo[2.2.2]octane |

| Alkadiene | 1,7-Octadiene |

This table provides representative examples and is not an exhaustive list of all possible C₈H₁₄ isomers.

Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of cheminformatics, used to predict the physicochemical properties of molecules based on their structure. nih.gov These mathematical models establish a correlation between numerically encoded structural features (molecular descriptors) and a specific property. arxiv.org This allows for the estimation of properties like boiling point, partition coefficient (logP), and water solubility without the need for experimental measurement. nih.govdocumentsdelivered.com

For this compound, various properties have been predicted using computational methods. These predictions are valuable for assessing its likely environmental fate and behavior. The data is typically generated by software that analyzes the 2D or 3D structure of the molecule to calculate descriptors related to its topology, geometry, and electronic features.

The following table presents a selection of computationally predicted properties for this compound, sourced from the PubChem database. nih.gov

| Property | Predicted Value |

| Molecular Weight | 110.2 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 2 |

| Exact Mass | 110.10955 g/mol |

| Monoisotopic Mass | 110.10955 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 8 |

| Complexity | 112 |

These values are computationally generated and may differ from experimental values. nih.gov

The development of sophisticated machine learning algorithms and neural networks continues to improve the accuracy of QSPR models for a wide range of compounds, including aliphatic hydrocarbons like alkynes. researchgate.netresearchgate.net These in silico tools are indispensable for high-throughput screening and preliminary assessment of novel chemical structures. nih.gov

Applications of 3,4,4 Trimethylpent 1 Yne in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Alkynes are widely recognized as versatile synthetic building blocks in organic synthesis, and 3,4,4-trimethylpent-1-yne is a prime example of this class of compounds mdpi.com. Its utility stems from the high reactivity of the carbon-carbon triple bond and the presence of a weakly acidic terminal proton. The significant steric hindrance imparted by the 3,4,4-trimethylpentyl group plays a crucial role in directing the stereochemical outcome of reactions and enhancing the stability of resulting products.

The primary modes of reactivity for this compound include:

Hydrogenation: The triple bond can be fully or partially reduced. For instance, the catalytic hydrogenation of pure (S)-3,4,4-trimethylpent-1-yne using two equivalents of hydrogen over a platinum catalyst yields (R)-2,2,3-trimethylpentane pearson.com. This demonstrates a complete saturation of the alkyne to an alkane.

Electrophilic Additions: The electron-rich triple bond is susceptible to attack by electrophiles. Reactions such as halogenation (with Br₂) or hydrohalogenation (with HBr) can proceed to form dihaloalkenes or haloalkenes, respectively.

Cycloaddition Reactions: The alkyne can participate as a 2π-electron component in cycloaddition reactions, such as [4+2] Diels-Alder reactions, to form complex bicyclic structures.

The following table summarizes some fundamental transformations where this compound can serve as a key building block.

| Reaction Type | Reagents | Resulting Functional Group | Significance |

| Full Hydrogenation | H₂, Pt/C or Pd/C | Alkane | Saturation of the triple bond pearson.com. |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Alkene | Stereoselective formation of a cis-alkene. |

| Deprotonation | n-BuLi, NaNH₂ | Acetylide Anion | Formation of a potent carbon nucleophile. |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov addition of water across the triple bond. |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov addition of water across the triple bond. |

Precursor for Complex Molecular Architectures

The rigid, linear geometry of the alkyne functional group, combined with the large steric profile of the 3,4,4-trimethylpentyl moiety, makes this compound a candidate for the synthesis of intricate and sterically congested molecules.

While terminal alkynes are fundamental precursors in the synthesis of substituted aromatic and polycyclic aromatic systems, specific documented examples detailing the use of this compound in the synthesis of PAHs are not widely reported in scientific literature. In principle, its acetylide derivative could be coupled with aryl halides via Sonogashira coupling, followed by cyclization reactions to build up the polycyclic core. The presence of the bulky 3,4,4-trimethylpentyl group would be expected to induce significant strain, leading to non-planar, twisted PAH structures with unique photophysical properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks. Terminal alkynes are valuable in this field due to their ability to undergo highly efficient coupling reactions, such as Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form stable, rigid linkages.

Although the direct incorporation of this compound into such frameworks is not extensively documented, its structure is well-suited for this purpose. It could serve as a monofunctional "terminating" agent to control crystal growth or to functionalize the pores of a pre-existing framework. The bulky alkyl group would project into the framework's pores, allowing for fine-tuning of pore size, hydrophobicity, and guest-binding properties.

Incorporation into Ligands for Catalysis

The design of ligands is central to the development of transition metal catalysts. Steric hindrance is a key parameter used to control the reactivity and selectivity of a metal center. Bulky substituents on a ligand can create a specific coordination pocket around the metal, influencing which substrates can bind and how they approach the active site.

The this compound molecule could be derivatized to create novel, sterically demanding ligands. For example, the terminal alkyne can be coupled to a coordinating moiety, such as a phosphine (B1218219) or a pyridine (B92270) ring. The resulting ligand would feature a sterically imposing group, potentially leading to catalysts with high selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. However, specific research detailing the synthesis and application of ligands derived from this compound remains a specialized area.

Material Science Applications (e.g., organic materials, functional materials)

The polymerization of terminal alkynes can lead to substituted polyacetylenes, a class of conjugated polymers with interesting electronic and optical properties. While specific studies on poly(this compound) are limited, analogous branched polyacetylenes are known to exhibit enhanced thermal stability and solubility in common organic solvents compared to their linear counterparts.

These properties are highly desirable for the solution-based processing of organic electronic devices. The bulky, insulating 3,4,4-trimethylpentyl side chains would also influence the solid-state packing of the polymer chains, affecting charge transport properties. Such materials could find potential applications as dielectric layers, gas separation membranes, or components in functional organic devices.

Derivatization for Advanced Chemical Research

The true versatility of this compound in advanced research lies in its derivatization potential. The terminal alkyne is a gateway to a vast array of other functional groups. The most significant derivatization involves the deprotonation of the terminal C-H bond to form the corresponding acetylide. This powerful nucleophile can react with a wide range of electrophiles to form new carbon-carbon bonds, significantly increasing molecular complexity.

The following table outlines key derivatization pathways for creating advanced research chemicals from this compound.

| Reaction | Electrophile | Product Class | Application in Research |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Internal Alkyne | Synthesis of more complex, substituted alkynes. |

| Addition to Carbonyls | Aldehydes, Ketones | Propargyl Alcohol | Intermediate for natural product synthesis, chiral ligands. |

| Carboxylation | CO₂ | Propiolic Acid | Building block for pharmaceuticals and functional polymers. |

| Silylation | Chlorotrimethylsilane (TMSCl) | Silyl-protected Alkyne | Protecting group strategy in multi-step synthesis. |

| Sonogashira Coupling | Aryl Halide | Aryl-substituted Alkyne | Precursor for organic electronics, PAHs, and complex molecules. |

Through these transformations, this compound serves as a foundational starting material for constructing more elaborate molecules tailored for specific research purposes in medicinal chemistry, materials science, and catalysis.

Future Directions in Research on 3,4,4 Trimethylpent 1 Yne Chemistry

Development of Novel and Sustainable Synthetic Routes

While 3,4,4-trimethylpent-1-yne is commercially available, the development of novel and sustainable synthetic routes remains a critical area of research. Current industrial syntheses of analogous alkynes often rely on strong bases and multi-step procedures. Future research should focus on more atom-economical and environmentally benign methodologies.

One promising approach is the direct dehydrogenation of the corresponding alkane, 3,4,4-trimethylpentane. This would be a highly atom-economical route, but it requires the development of highly selective catalysts that can operate under relatively mild conditions to avoid skeletal rearrangements. Another avenue involves the isomerization of internal alkynes, which could be synthesized from different starting materials.

Key research objectives in this area include:

Catalytic Dehydrogenation: Investigating transition metal catalysts (e.g., iridium, ruthenium) for the selective dehydrogenation of 3,4,4-trimethylpentane.

Isomerization Reactions: Exploring catalytic systems for the isomerization of internal trimethylpentynes to the terminal this compound.

One-Pot Syntheses: Designing tandem reactions that can construct the carbon skeleton and introduce the alkyne functionality in a single pot, minimizing waste and purification steps.

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Foreseen Challenges |

| Alkane Dehydrogenation | Iridium Pincer Complexes | High atom economy | High reaction temperatures, catalyst stability |

| Alkyne Isomerization | Potassium tert-butoxide | Readily available reagents | Thermodynamic control might favor internal alkynes |

| One-Pot Alkylation/Elimination | Sonogashira coupling followed by desilylation | Modular and convergent | Use of stoichiometric reagents |

Exploration of Undiscovered Reactivity Pathways

The unique steric environment around the triple bond of this compound is expected to significantly influence its reactivity. While it undergoes typical alkyne reactions such as hydrogenation, halogenation, and hydration, the bulky tert-butyl group could lead to unusual selectivities or enable previously unobserved transformations. vulcanchem.com

Future research should systematically explore its reactivity under a wide range of conditions:

Hydrofunctionalization Reactions: Investigating hydroboration, hydrosilylation, and hydroamination reactions to understand the regioselectivity imposed by the sterically demanding substituent.

Cycloaddition Reactions: Exploring its participation in [2+2+2] cycloadditions and other pericyclic reactions to synthesize complex carbocyclic and heterocyclic systems. vulcanchem.com

Radical Reactions: Studying the addition of radicals to the triple bond, where the steric hindrance could lead to interesting stereochemical outcomes.

Advanced Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of this compound. The steric bulk of the molecule necessitates catalysts that are not only highly active but also exquisitely selective.

Future research in this area should focus on:

Enantioselective Catalysis: Designing chiral catalysts for reactions such as asymmetric hydrogenation or hydrovinylation to produce enantioenriched products.

Metathesis Reactions: Exploring the use of alkyne metathesis catalysts to synthesize novel internal alkynes and polymers derived from this compound.

Photoredox Catalysis: Utilizing visible-light-mediated catalysis to enable novel transformations that are not accessible through traditional thermal methods.

The table below outlines potential catalytic transformations and the types of catalysts that could be explored.

| Transformation | Catalyst Class | Desired Outcome |

| Asymmetric Hydrosilylation | Chiral Rhodium or Iridium Complexes | Enantiomerically enriched vinylsilanes |

| Alkyne Metathesis | Molybdenum or Tungsten Alkylidynes | Symmetrical and unsymmetrical internal alkynes |

| C-H Functionalization | Palladium or Ruthenium Catalysts | Direct coupling with aryl or alkyl halides |

Integration into Materials with Tailored Properties

The incorporation of this compound into polymeric and other material structures could lead to materials with unique and desirable properties. The bulky tert-butyl group can enhance solubility and thermal stability while disrupting polymer chain packing, leading to amorphous materials with interesting optical and electronic properties.

Key research directions include:

Polymerization: Synthesizing poly(this compound) and its copolymers. The branched structure is anticipated to enhance thermal stability compared to linear analogues. vulcanchem.com

Functional Polymers: Using the alkyne as a versatile handle for post-polymerization modification via "click" chemistry to introduce a wide range of functional groups.

Organic Electronics: Investigating the use of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

High-Throughput Experimentation and Computational Screening

To accelerate the discovery of new reactions and applications for this compound, high-throughput experimentation (HTE) and computational screening are invaluable tools. HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates, while computational chemistry can provide insights into reaction mechanisms and predict reactivity.

Future research should leverage these approaches to:

Reaction Optimization: Employ HTE to rapidly identify optimal conditions for known and new transformations of this compound.

Catalyst Discovery: Use a combination of HTE and computational screening to discover new catalysts for challenging transformations.

Mechanism Elucidation: Employ density functional theory (DFT) calculations to understand the transition states and intermediates of reactions involving this compound, providing a rational basis for catalyst and reaction design.

Investigation of Unique Stereoelectronic Effects Due to Tertiary Butyl Group

The tert-butyl group in this compound is not merely a sterically bulky substituent; it also exerts significant stereoelectronic effects that can influence the molecule's reactivity and conformation. These effects arise from the interaction of the C-C and C-H sigma bonds of the tert-butyl group with the pi system of the alkyne.

Future research should aim to:

Quantify Hyperconjugation: Use computational methods to quantify the extent of hyperconjugation between the tert-butyl group's sigma orbitals and the alkyne's pi orbitals and assess its impact on the alkyne's acidity and reactivity.

Conformational Analysis: Perform detailed conformational analysis, both experimentally (e.g., using NMR spectroscopy) and computationally, to understand how the tert-butyl group influences the preferred geometry of the molecule and its transition states. Computational models suggest that the bulky substituents force the molecule into a staggered conformation to minimize van der Waals repulsions. vulcanchem.com

Reactivity-Stereoelectronic Correlations: Establish clear correlations between the observed reactivity and selectivity in reactions of this compound and its underlying stereoelectronic properties.

Q & A

Q. How should researchers address discrepancies in reaction yield data for this compound across studies?

- Methodology : Perform error propagation analysis to identify systematic vs. random errors. Use statistical tools (e.g., t-tests, ANOVA) to assess significance. Cross-validate with controlled replicates and report confidence intervals. Raw data should be archived in appendices, with processed data in figures/tables .

Q. What are best practices for visualizing this compound’s molecular interactions in publications?

- Methodology : Use color-coded electrostatic potential maps (e.g., Gaussian/Chemcraft) to highlight reactive regions. Avoid overcrowding figures with excessive structures; limit to 2–3 key interactions. Follow journal guidelines for dimensions and accessibility (e.g., colorblind-friendly palettes) .

Critical Evaluation & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

What unresolved questions exist regarding this compound’s environmental stability and degradation products?

- Methodology : Conduct accelerated aging studies under UV/ozone exposure and analyze degradation via GC-MS. Compare with computational predictions (e.g., EPI Suite) for half-life estimation. Publish negative results to clarify contradictory claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.